5-bromo-N-cyclopentylfuran-3-carboxamide
Description
5-Bromo-N-cyclopentylfuran-3-carboxamide is a synthetic organic compound featuring a furan ring substituted with a bromine atom at position 5 and a carboxamide group at position 2. The amide nitrogen is further substituted with a cyclopentyl group.
Properties
IUPAC Name |
5-bromo-N-cyclopentylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-5-7(6-14-9)10(13)12-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHANDCMYUAIGEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=COC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 5-bromo-N-cyclopentylfuran-3-carboxamide and related compounds from the evidence:
Key Observations:
- Core Heterocycle: Furan (target compound) vs. pyridine or indole .
- Substituent Effects :
- The cyclopentyl group in the target compound provides steric bulk compared to the cyclopropyl group in the pyridine analog .
- Morpholine-containing analogs (e.g., ) exhibit enhanced solubility due to the polar morpholine ring.
- Halogen placement (e.g., bromine at position 5 in furan vs. indole) may influence reactivity in cross-coupling reactions or binding affinity in biological targets .
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